molecular formula C21H30O4 B14009260 17-Hydroxypregnane-3,11,20-trione CAS No. 1923-68-8

17-Hydroxypregnane-3,11,20-trione

Cat. No.: B14009260
CAS No.: 1923-68-8
M. Wt: 346.5 g/mol
InChI Key: QFXXVTGREOEPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) is a steroidal compound with the molecular formula C21H30O4 and a molecular weight of 346.461 g/mol . It is a derivative of pregnane, a naturally occurring steroid, and is characterized by the presence of three ketone groups at positions 3, 11, and 20, and a hydroxyl group at position 17.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) typically involves multiple steps starting from simpler steroidal precursors. One common synthetic route involves the oxidation of pregnane derivatives to introduce the ketone groups at the desired positions. This can be achieved using reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar oxidation reactions, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as hydroxylated or carboxylated steroids .

Scientific Research Applications

5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating their activity and influencing gene expression. This can lead to various physiological effects, such as anti-inflammatory and anti-proliferative actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of three ketone groups and a hydroxyl group at specific positions makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1923-68-8

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h13,15-16,18,25H,4-11H2,1-3H3

InChI Key

QFXXVTGREOEPLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.